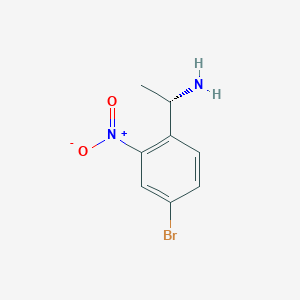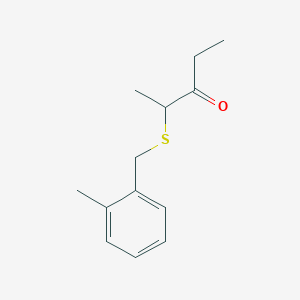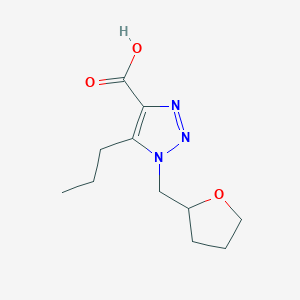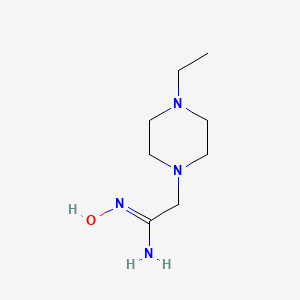
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H16F3N This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with an isobutylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,2,2-trifluoro-1-(4-isobutylphenyl)ethanol.
Amination: The intermediate alcohol is then converted to the corresponding amine using reagents such as ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
科学研究应用
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine: Similar structure but lacks the isobutyl group.
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Similar structure with a p-tolyl group instead of the isobutyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C12H16F3N |
|---|---|
分子量 |
231.26 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI 键 |
KXSCWEXUUHHXLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)
![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
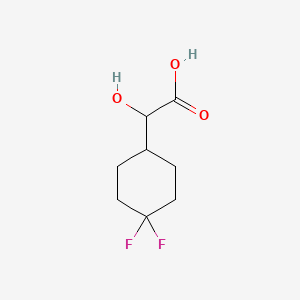
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)

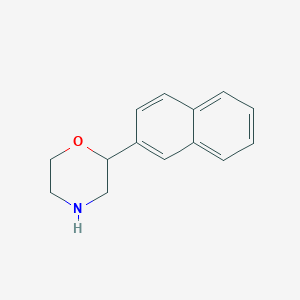
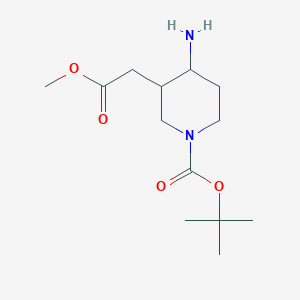
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
